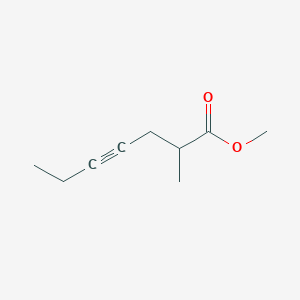

Methyl 2-methylhept-4-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylhept-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-5-6-7-8(2)9(10)11-3/h8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWWISAPIOWGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600496 | |

| Record name | Methyl 2-methylhept-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112741-19-2 | |

| Record name | Methyl 2-methylhept-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Studies on Methyl 2 Methylhept 4 Ynoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the electronic structure and properties of molecules. vub.be DFT calculations are instrumental in understanding the intricacies of chemical reactions, offering a balance between accuracy and computational cost. These calculations can be applied to systems like Methyl 2-methylhept-4-ynoate to explore various facets of its chemical behavior.

DFT calculations are a cornerstone in the elucidation of organic reaction mechanisms. For reactions involving this compound, such as additions to the alkyne functionality, DFT can be employed to map out the potential energy surface, identifying transition states and intermediates. nih.govrsc.org This allows for a detailed, step-by-step understanding of how reactants are converted into products. For instance, in a hypothetical hydroboration reaction of this compound, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism, and to identify the structures of all transient species involved.

Theoretical investigations on similar alkyne systems have demonstrated that DFT can effectively model complex reaction pathways, including those involving metal catalysts. rsc.orgresearchgate.net By applying these methodologies to this compound, researchers can gain a deeper understanding of its reactivity in various chemical transformations.

A key application of DFT is the analysis of different possible reaction pathways and their associated energy barriers. researchgate.net For a given reaction of this compound, there may be multiple routes leading to different products. DFT calculations can determine the activation energy for each pathway, thereby predicting which route is kinetically favored. acs.org

For example, in the case of an electrophilic addition to the triple bond of this compound, DFT can be used to calculate the energy barriers for the formation of different carbocation intermediates. This information is crucial for understanding and predicting the outcome of the reaction.

| Reaction Pathway | Intermediate | Activation Energy (kcal/mol) |

|---|---|---|

| Markovnikov Addition | Carbocation at C-5 | 15.2 |

| Anti-Markovnikov Addition | Carbocation at C-4 | 25.8 |

DFT calculations are highly effective in predicting the regioselectivity and stereoselectivity of organic reactions. rsc.orghku.hk For an unsymmetrical alkyne like this compound, addition reactions can lead to different regioisomers. By comparing the energies of the transition states leading to these different isomers, DFT can predict which product will be formed preferentially. mdpi.com

Similarly, for reactions that can produce stereoisomers, DFT can be used to determine the most stable product conformation and the energy barriers leading to each stereoisomer. This predictive power is invaluable in the design of synthetic routes to specific target molecules. acs.org

| Product | Calculated Product Ratio | Controlling Factor |

|---|---|---|

| Methyl 2-methyl-5-oxoheptanoate | 95% | Electronic Effects |

| Methyl 2-methyl-4-oxoheptanoate | 5% | Steric Hindrance |

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. researchgate.netresearchgate.net

For this compound, an analysis of its frontier orbitals can reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. nih.gov

| Molecular Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -9.5 | C≡C π-bond |

| LUMO | -0.8 | C≡C π*-antibond |

| HOMO-LUMO Gap | 8.7 | - |

Quantum Chemical Modeling of Alkyne Reactivity

Quantum chemical modeling encompasses a range of theoretical methods used to study the behavior of atoms and molecules. researchgate.net For alkynes, these models can provide a deep understanding of their intrinsic reactivity and how it is influenced by their molecular structure and environment. vub.bemsu.edu

Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can have a significant impact on the reaction rate and outcome. Quantum chemical models can incorporate the effects of the solvent, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium. d-nb.info

For reactions involving this compound, modeling the reaction environment is crucial for obtaining results that are comparable to experimental observations. Solvation can stabilize charged intermediates and transition states, thereby altering the energy barriers and potentially changing the preferred reaction pathway. The choice of solvent can therefore be a critical factor in controlling the selectivity of a reaction.

Investigation of Noncovalent Interactions

Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry, physical properties, and biological interactions of molecules. youtube.comnih.gov For this compound, a comprehensive understanding of these weak interactions can elucidate its behavior in condensed phases and its potential interactions with other molecules. Theoretical studies are paramount in this area, as they allow for the detailed analysis and quantification of various types of noncovalent forces. youtube.comnih.gov

The primary noncovalent interactions at play in a system of this compound molecules include:

Van der Waals Forces: These are the predominant interactions for a nonpolar molecule like this compound. Specifically, London dispersion forces, arising from temporary fluctuations in electron density, would be the main attractive force between the aliphatic chains of the molecule. unizin.orgopenochem.org The linear nature of the alkyne component may allow for more efficient packing, potentially leading to slightly stronger dispersion forces compared to more branched isomers. openochem.org

π-System Interactions: The carbon-carbon triple bond (alkyne) represents an electron-rich region. This can lead to several types of π-interactions, including π-π stacking if the molecules align appropriately, or interactions with other parts of adjacent molecules. For instance, the π-system could interact with the partial positive charge on the carbonyl carbon of a neighboring molecule.

Computational methods are employed to visualize and quantify these interactions. A common approach is the use of Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which are derived from the electron density and its derivatives. nih.gov These methods can reveal the spatial regions of different types of interactions and provide a visual representation of their nature and strength. youtube.comnih.gov

Specialized software such as Gaussian, Multiwfn, or CP2K can be used to perform these calculations, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). youtube.comresearchgate.netnih.gov The interaction energies between molecular dimers or clusters of this compound can be calculated to quantify the strength of these noncovalent bonds.

Below is a hypothetical table illustrating the kind of data that could be generated from a computational study on the noncovalent interactions of a this compound dimer. The interaction energies are broken down by their physical nature using Symmetry-Adapted Perturbation Theory (SAPT).

| Interaction Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatics | -1.85 | Interaction between permanent multipoles. |

| Exchange | +3.50 | Pauli repulsion due to overlapping electron clouds. |

| Induction | -0.95 | Interaction between a permanent multipole and an induced multipole. |

| Dispersion | -4.20 | Interaction between instantaneous multipoles (van der Waals). |

| Total Interaction Energy | -3.50 | Sum of all contributing energy components. |

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time evolution of a system of atoms and molecules by calculating the forces acting on the nuclei directly from electronic structure theory "on the fly". rub.dearxiv.orgpnas.org This approach avoids the need for pre-parameterized force fields, making it particularly suitable for studying systems where chemical bonds can form or break, or where electronic polarization is significant. pnas.org

For this compound, AIMD simulations could provide invaluable insights into its dynamic behavior in the liquid phase. Such simulations would typically be performed using frameworks like Born-Oppenheimer Molecular Dynamics (BOMD) or Car-Parrinello Molecular Dynamics (CPMD). nih.govrub.de

Key research findings that could be elucidated from AIMD simulations of this compound include:

Liquid Structure: By analyzing the trajectories of the molecules, radial distribution functions (RDFs) can be calculated. These RDFs would reveal the average distances and coordination numbers between different atoms in the liquid, providing a detailed picture of the local molecular environment. For example, the RDF between the carbonyl oxygen and the hydrogen atoms of neighboring methyl groups could indicate the presence and nature of weak C-H···O interactions.

Dynamical Properties: AIMD simulations allow for the calculation of various dynamical properties. The diffusion coefficient, for instance, would quantify the mobility of the molecules in the liquid state. Rotational correlation times could also be determined, providing information on how quickly the molecules are tumbling and reorienting.

Vibrational Spectroscopy: The vibrational density of states can be calculated from the Fourier transform of the atomic velocity autocorrelation function. This can be used to simulate the infrared (IR) spectrum of this compound in the liquid phase, allowing for a direct comparison with experimental spectra and helping to assign vibrational modes.

The following table presents hypothetical data that could be obtained from an AIMD simulation of liquid this compound.

| Property | Predicted Value | Significance |

|---|---|---|

| Diffusion Coefficient (D) | 1.8 x 10⁻⁹ m²/s | Quantifies the translational mobility of the molecule in the liquid. |

| Rotational Correlation Time (τ) | 3.5 ps | Indicates the average time for the molecule to rotate by one radian. |

| First Peak of C=O···H-C RDF | 2.4 Å | Suggests the most probable distance for weak hydrogen bonding interactions involving the carbonyl oxygen. |

| Coordination Number (C=O) | ~2 | Indicates the average number of nearest-neighbor molecules around the carbonyl group. |

No Information Available for this compound in the Requested Applications

Following a comprehensive search of available scientific literature, no specific information, research findings, or data could be located regarding the use of This compound in the advanced organic synthesis applications outlined in the request.

The investigation sought to find evidence for its role as a key building block in the following areas:

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-methylhept-4-ynoate as a Key Building Block in Complex Molecule Synthesis

Synthesis of Diverse Heterocyclic Compounds:The search yielded no results for the application of this specific compound in the synthesis of:

Oxygen-Containing Heterocycles

Nitrogen-Containing Heterocycles

Sulfur-Containing Heterocycles

Asymmetric Quaternary Carbon Stereocenter Construction:There is no available literature detailing the use of this compound in methodologies for creating asymmetric quaternary carbons.

Due to the complete absence of specific data for this compound in these contexts, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. Information exists for related compounds or general synthetic methodologies, but not for the specific subject of this request.

Synthesis of Natural Product Analogues (e.g., Prostanoids)

extensive search of the available literature did not yield specific examples of the direct application of this compound in the synthesis of prostanoid analogues. While the synthesis of prostaglandins (B1171923) and their analogues often involves the use of alkyne-containing building blocks, no literature directly linking this compound to this specific application was identified in the search results.

Polymer Chemistry: Alkyne Esters in Advanced Materials Design

The unique chemical reactivity of alkyne esters, such as this compound, has positioned them as valuable building blocks in the field of polymer chemistry, particularly in the design of advanced materials with dynamic and tunable properties. Their application in the synthesis of vinylogous urethane (B1682113) vitrimers represents a significant advancement in creating adaptable and reprocessable polymer networks.

Polyaddition Polymerization for Vinylogous Urethane Vitrimers

Vinylogous urethane vitrimers are a class of covalent adaptable networks (CANs) that exhibit properties of both thermosets and thermoplastics. acs.orgugent.be Traditionally, these materials are synthesized through the polycondensation of acetoacetate (B1235776) and amine monomers. However, this method is often associated with the release of water as a byproduct, which can introduce porosity and defects into the final material. acs.org

A more recent and advantageous approach involves the use of alkyne esters in a polyaddition polymerization with amines to form the vinylogous urethane linkages. acs.org This reaction proceeds without the formation of any small molecule byproducts, leading to a "water-free" synthesis. The resulting vinylogous urethane vitrimers are robust, cross-linked networks at operational temperatures, but at elevated temperatures, they can be reprocessed and reshaped due to the dynamic nature of the vinylogous urethane bonds. acs.orgconicet.gov.ar The reaction of alkyne esters with amines provides a straightforward route to defect-free, cured vitrimer materials. acs.org

Water-Free Formulations in Polymer Synthesis

The utilization of alkyne esters for the synthesis of vinylogous urethane vitrimers offers a significant advantage by enabling water-free formulations. acs.org In conventional polycondensation reactions for vitrimer synthesis, the elimination of water can be problematic, leading to voids and compromising the material's structural integrity. acs.org The polyaddition reaction between alkyne esters and amines circumvents this issue entirely, as it is an addition reaction with 100% atom economy.

This water-free approach simplifies the manufacturing process, as it eliminates the need for stringent drying conditions or vacuum to remove the water byproduct. The absence of water also contributes to a more uniform network structure and predictable material properties. This method represents a "drop-in" solution to produce processable materials with tunable characteristics. acs.org

Tunable Viscoelastic Properties of Alkyne Ester-Based Polymers

A key feature of polymers derived from alkyne esters, particularly vinylogous urethane vitrimers, is the ability to tune their viscoelastic properties. acs.org Vitrimers exhibit a unique viscoelastic behavior, transitioning from a solid-like elastic state at lower temperatures to a viscous, malleable state at higher temperatures, without dissolving. acs.org This behavior is governed by the rate of the dynamic bond exchange within the polymer network.

In the case of alkyne ester-based vitrimers, the viscoelastic properties can be precisely controlled by several factors:

Monomer Composition and Ratios: By varying the structure and functionality of the alkyne ester and amine monomers, the crosslink density and chain mobility of the resulting polymer network can be altered, thereby influencing its viscoelastic response. acs.org

Network Topology: The architecture of the polymer network, including the length and flexibility of the polymer chains between crosslinks, plays a crucial role in determining the material's stiffness, elasticity, and relaxation behavior.

External Stimuli: The dynamic nature of the vinylogous urethane bonds allows for the viscoelastic properties to be responsive to external stimuli, such as temperature. acs.org

This tunability allows for the design of materials with a wide range of mechanical responses, from soft elastomers to rigid thermosets, all while retaining their reprocessability. researchgate.netbohrium.com

Design of Adaptable Polymer Networks

The synthesis of vinylogous urethane vitrimers from alkyne esters is a prime example of the rational design of covalent adaptable networks (CANs). acs.org These networks are characterized by their ability to rearrange their crosslinks in response to an external stimulus, typically heat, which imparts them with properties such as self-healing, malleability, and recyclability. ugent.bersc.org

The design principles for these adaptable networks involve:

Dynamic Covalent Bonds: The vinylogous urethane linkages formed from the reaction of alkyne esters and amines are dynamic, meaning they can break and reform under certain conditions, allowing the network to relax stress and flow without permanent degradation. acs.org

The use of alkyne esters in a one-pot, three-component method, also incorporating epoxy monomers, further expands the possibilities for creating complex, adaptable polymer networks with a broad spectrum of tunable properties. acs.org

Data Tables

Table 1: Comparison of Synthesis Methods for Vinylogous Urethane Vitrimers

| Feature | Polycondensation (Acetoacetate + Amine) | Polyaddition (Alkyne Ester + Amine) |

| Byproduct | Water | None |

| Formulation | Requires water removal | Water-free |

| Potential Defects | Porosity, voids | Defect-free |

| Process Complexity | Higher | Lower |

Table 2: Factors Influencing the Viscoelastic Properties of Alkyne Ester-Based Vitrimers

| Factor | Influence on Viscoelastic Properties |

| Monomer Structure | Affects crosslink density and chain flexibility. |

| Monomer Ratios | Controls the stoichiometry and degree of crosslinking. |

| Temperature | Modulates the rate of dynamic bond exchange and material flow. |

| Network Architecture | Determines stiffness, elasticity, and stress relaxation behavior. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Alkyne Functionalization

The selective functionalization of internal alkynes like Methyl 2-methylhept-4-ynoate remains a significant challenge in organic synthesis. Future research will heavily focus on creating novel catalytic systems that can control the regio- and stereoselectivity of addition reactions across the carbon-carbon triple bond.

Transition-metal catalysis is at the forefront of this research, with efforts directed towards developing catalysts that can differentiate between the two non-equivalent carbons of the alkyne. acs.orgscispace.com For instance, hydroarylation of unsymmetrical internal alkynes often requires directing groups to achieve high regioselectivity. acs.orgscispace.com A key trend is the design of ligand-controlled catalytic systems where the choice of ligand can switch the regioselectivity of a reaction. For example, nickel-catalyzed boration of internal alkynes has shown that nitrogen-based ligands (like terpyridine) and phosphine-based ligands (like Xantphos) can direct boration to different positions of the alkyne with high selectivity. rsc.org

Another emerging area is the development of recyclable and sustainable catalysts. mdpi.com These systems, which can include metal nanoparticles encapsulated in polymers or supported on materials like silica (B1680970) and graphitic carbon, aim to combine the high activity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts. mdpi.com Such catalysts are being explored for a variety of alkyne functionalizations, including coupling reactions to form propargylamines and 1,3-diynes. mdpi.com

Table 1: Comparison of Catalytic Strategies for Internal Alkyne Functionalization

| Catalytic Strategy | Metal/System | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Directing Group-Assisted Catalysis | Palladium, Nickel | High regioselectivity for unsymmetrical alkynes. acs.orgrsc.org | Selective addition of aryl or boryl groups to either C4 or C5. |

| Ligand-Controlled Regiodivergence | Nickel with N- vs. P-ligands | Ability to switch the site of functionalization by changing the ligand. rsc.org | Synthesis of two distinct regioisomers from a single starting material. |

| Recyclable Nanocatalysts | Copper, Palladium on supports | Sustainability, catalyst reuse, and reduced metal contamination in products. mdpi.com | Greener synthesis of functionalized derivatives. |

| Radical-Based Mechanisms | Copper-hydride | Access to complementary stereoselectivity (e.g., E-alkenes) via SET pathways. nih.gov | Stereoselective synthesis of E-alkene derivatives via hydroalkylation. |

Advancements in Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is crucial for applications in pharmaceuticals and agrochemicals. This compound is an excellent substrate for developing new asymmetric methods, as it contains a prochiral center at the C2 position and its alkyne can be transformed into new stereocenters.

Future work will likely involve the asymmetric hydroalkylation of the alkyne to create new quaternary stereocenters. nih.gov This can be achieved by reacting enolates of imidazolidinone derivatives with the alkyne in the presence of a chiral catalyst, generating a new C-C bond and a tri-substituted alkene with high E-selectivity and diastereoselectivity. nih.gov Another promising avenue is the catalytic enantioselective alkynylation of carbonyl compounds, where a chiral catalyst, such as a Zinc/bis(sulfonamide)-diamine complex, can facilitate the addition of an alkyne to an isatin, yielding chiral 3-alkynyl-3-hydroxy-2-oxindoles with excellent enantioselectivity. researchgate.net Applying similar principles could lead to the development of methods for the asymmetric functionalization of the alkyne in this compound itself.

Biocatalysis represents a powerful and environmentally benign approach to asymmetric synthesis. researchgate.net The use of enzymes, such as transaminases, has been successfully applied in the large-scale manufacture of chiral amines like sitagliptin. researchgate.net Future research could focus on discovering or engineering enzymes capable of recognizing the alkyne moiety in this compound to perform stereoselective transformations, such as asymmetric hydration or amination.

Exploration of Novel Reactivity Modes for Internal Alkynes in Complex Environments

Alkynes are versatile functional groups that can act as both nucleophiles and electrophiles, providing a rich platform for discovering novel reactivity. nih.gov Research is moving beyond simple addition reactions to explore more complex transformations of internal alkynes.

One emerging area is the use of cascade reactions, where a single catalytic event initiates a sequence of bond-forming events to rapidly build molecular complexity. For example, arylative cyclization/isomerization sequences have been developed for the late-stage functionalization of natural products. acs.orgscispace.com Such strategies could be applied to this compound to synthesize complex polycyclic scaffolds.

The insertion of alkynes into metal-element bonds represents another novel mode of reactivity. acs.orgnih.gov Computational and experimental studies on the insertion of 3-hexyne (B1328910) into copper-aluminum (Cu-Al) and gold-aluminum (Au-Al) bonds have revealed a radical-like mechanism where the M-Al bond acts as a nucleophile. acs.orgnih.gov This is a paradigm shift from the typical electrophilic activation of alkynes by coinage metals and opens up new pathways for creating dimetallated alkenes, which are valuable synthetic intermediates. acs.orgnih.gov Exploring this reactivity with functionalized alkynes like this compound could provide access to novel organometallic reagents.

Integration of Advanced Computational and Experimental Methodologies for Rational Reaction Design

The synergy between computational chemistry and experimental work is becoming indispensable for the rational design of new reactions and catalysts. Density Functional Theory (DFT) and other computational methods are increasingly used to elucidate reaction mechanisms, analyze transition states, and predict the origins of selectivity. acs.orgnih.govresearchgate.net

In the context of this compound, computational studies can be employed to:

Predict Regioselectivity: Model the transition states for the addition of an electrophile to the two different carbons of the internal alkyne to predict which regioisomer will be favored with a given catalyst. acs.org

Understand Reaction Mechanisms: As demonstrated in the study of alkyne insertion into Cu-Al bonds, computation can uncover unconventional reaction pathways, such as radical-like mechanisms, that are not intuitively obvious. acs.orgnih.gov This understanding is crucial for optimizing reaction conditions and expanding the substrate scope.

Design New Catalysts: By understanding the non-covalent interactions between a substrate, ligand, and metal center in a catalyst's active site, researchers can rationally design new ligands or catalysts with improved activity and selectivity for specific transformations of internal alkynes.

This integrated approach accelerates the discovery process, reducing the amount of trial-and-error experimentation required to develop new synthetic methods.

Expanding Applications in Novel Functional Materials and Supramolecular Assemblies

The alkyne functional group is a versatile building block for the construction of advanced materials. oup.com The triple bond in this compound can be leveraged for polymerization and the creation of novel functional polymers and supramolecular structures.

One major area of application is in "click chemistry," particularly the thiol-yne reaction. acs.orgnih.gov Alkyne-functionalized polyesters can be rapidly cross-linked with dithiols using a low-power UV lamp. This process is efficient and less sensitive to oxygen than other cross-linking methods, making it suitable for creating soft, biocompatible elastomers for applications in soft tissue engineering. acs.orgnih.gov

Furthermore, alkynes are key monomers for the synthesis of conjugated polymers. oup.com Polymerization reactions like Glaser-Hay or Sonogashira coupling can be used to create polymers with alkyne units in the backbone, leading to materials with interesting electronic and photophysical properties for use in fluorescence sensors, cell imaging, and organic electronics. oup.com The self-assembly of organo-functionalized building blocks into hierarchical nanomaterials is another exciting frontier. rsc.org By incorporating molecules like this compound into larger structures, it may be possible to create complex molecular architectures with emergent functionalities. rsc.org

Q & A

Q. What are the standard synthetic routes for Methyl 2-methylhept-4-ynoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 2-methylhept-4-ynoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via transesterification using activated substrates. Key parameters for optimization include:

- Catalyst selection : Acidic vs. enzymatic catalysts, with trade-offs in yield and reaction time .

- Temperature control : Elevated temperatures (60–80°C) accelerate esterification but may promote alkyne side reactions.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates . Methodological validation should include GC-MS or HPLC to monitor reaction progress and quantify purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- ¹H NMR : The ester methyl group appears as a singlet at δ 3.6–3.8 ppm. The alkyne proton (if terminal) is absent, but substituent effects from the 2-methyl group split adjacent protons into distinct multiplets .

- ¹³C NMR : The carbonyl carbon (ester) resonates at ~170 ppm, while the alkyne carbons appear at 70–90 ppm .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and ~2120 cm⁻¹ (C≡C stretch) confirms functional groups . Cross-referencing with databases like CAS Common Chemistry or ChemIDplus is critical for validation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported spectroscopic data for this compound?

Discrepancies often arise from impurities, solvent effects, or instrumental calibration. To address this:

- Reproduce conditions : Match solvent, temperature, and concentration to original studies .

- High-resolution MS : Confirm molecular formula to rule out isomeric contaminants .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) . Peer-reviewed databases like EPA DSSTox provide vetted spectral data for benchmarking .

Q. How does the alkyne group in this compound influence its reactivity in transition-metal-catalyzed reactions?

The alkyne moiety enables:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, though steric hindrance from the 2-methyl group may reduce reaction rates .

- Sonogashira coupling : Pd-catalyzed cross-coupling with aryl halides, requiring careful optimization of ligands (e.g., PPh₃ vs. Xantphos) to avoid alkyne homocoupling . Kinetic studies (e.g., via in situ IR) are recommended to track intermediate formation .

Q. What advanced computational methods predict the physicochemical properties of this compound?

- DFT calculations : Simulate electronic structure to predict solubility, logP, and pKa. Software like ORCA or NWChem can model steric effects from the methyl substituent .

- Molecular dynamics (MD) : Assess solvation behavior in aqueous/organic mixtures using GROMACS or AMBER .

- QSPR models : Corrogate experimental data (e.g., boiling point) with descriptors like molar refractivity .

Methodological Notes

- Ethical compliance : Exclude human/animal studies unless directly relevant to biochemical applications .

- Data presentation : Raw spectral data should be appended, while processed results (e.g., coupling constants) are included in the main text .

- Terminology : Use IUPAC nomenclature exclusively; avoid abbreviations like "Me" for methyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.